5beta-Pregnan-20alpha-ol-3-one 5beta-Pregnan-20alpha-ol-3-one 5beta-pregnan-20alpha-ol-3-one is a 3-oxo-5beta-steroid that is 5beta-pregnan-3-one carrying an additional 20alpha-hydroxy substituent. It is a 20-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-pregnane.
Brand Name: Vulcanchem
CAS No.: 54353-11-6
VCID: VC17973748
InChI: InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol

5beta-Pregnan-20alpha-ol-3-one

CAS No.: 54353-11-6

Cat. No.: VC17973748

Molecular Formula: C21H34O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

5beta-Pregnan-20alpha-ol-3-one - 54353-11-6

Specification

CAS No. 54353-11-6
Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
IUPAC Name (5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1
Standard InChI Key DYVGYXXLXQESJE-WTVMURBBSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

5beta-Pregnan-20alpha-ol-3-one (IUPAC name: (5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one) is defined by its 5beta-hydrogen configuration, which distinguishes it from the 5alpha-pregnane series . The 20α-hydroxyl group and 3-ketone moiety are critical to its interactions with steroid-binding proteins and enzymes .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H34O2C_{21}H_{34}O_2
Molecular Weight318.5 g/mol
IUPAC Name(5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-tetradecahydrocyclopenta[a]phenanthren-3-one
InChIKeyDYVGYXXLXQESJE-WTVMURBBSA-N
Canonical SMILESCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Stereochemical Considerations

The 5beta configuration imposes a bent conformation on the A/B ring junction, contrasting with the planar 5alpha isomers . This structural feature influences metabolic stability and receptor binding affinity. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the 20α-hydroxyl group, which enhances solubility compared to 20β-epimers .

Biosynthesis and Metabolic Pathways

Endogenous Production

5beta-Pregnan-20alpha-ol-3-one is theorized to arise from the reduction of progesterone via 5beta-reductase and subsequent hydroxylation by cytochrome P450 enzymes . In vivo, progesterone undergoes sequential modifications:

  • 5beta-Reduction: Progesterone → 5beta-Pregnan-3,20-dione

  • 3-Ketone Reduction: 5beta-Pregnan-3,20-dione → 5beta-Pregnan-20alpha-ol-3-one

Synthetic Routes

Industrial synthesis typically involves microbial biotransformation or semi-synthetic modification of plant-derived steroids. For example, Steraloids Inc. (Newport, RI, USA) supplies this compound for research, as evidenced by procurement records from the Institute of Organic Chemistry and Biochemistry in Prague .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection at 240 nm is commonly employed, leveraging the 3-ketone chromophore . Gas chromatography-mass spectrometry (GC-MS) protocols using derivatization (e.g., silylation) achieve detection limits of 0.1 ng/mL in plasma .

Table 2: Analytical Parameters for GC-MS Detection

ParameterValue
ColumnDB-5MS (30 m × 0.25 mm ID)
Derivatization ReagentN-Methyl-N-trimethylsilyltrifluoroacetamide
Ionization ModeElectron Impact (70 eV)
Quantitation Ion (m/z)318 → 299

Future Directions and Unanswered Questions

  • Receptor Profiling: Systematic screening against nuclear receptors (GR, MR, AR) is needed to confirm binding activity.

  • Therapeutic Potential: Structural optimization could yield derivatives with enhanced neuroactive properties.

  • Biosynthetic Engineering: Microbial platforms (e.g., Saccharomyces cerevisiae) may enable sustainable production .

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